5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868276
InChI: InChI=1S/C8H12BrN3O2S/c1-10-8-6(9)4-11-5-7(8)15(13,14)12(2)3/h4-5H,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C8H12BrN3O2S
Molecular Weight: 294.17 g/mol

5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15868276

Molecular Formula: C8H12BrN3O2S

Molecular Weight: 294.17 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide -

Specification

Molecular Formula C8H12BrN3O2S
Molecular Weight 294.17 g/mol
IUPAC Name 5-bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide
Standard InChI InChI=1S/C8H12BrN3O2S/c1-10-8-6(9)4-11-5-7(8)15(13,14)12(2)3/h4-5H,1-3H3,(H,10,11)
Standard InChI Key LPKCLKUZDLQRCX-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=NC=C1S(=O)(=O)N(C)C)Br

Introduction

Key Findings

5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide is a brominated pyridine derivative featuring a sulfonamide group and dimethylamino/methylamino substituents. Its molecular structure (C₉H₁₂BrN₃O₂S) and steric/electronic properties make it a candidate for pharmaceutical applications, particularly in antimicrobial and enzyme inhibition studies . While synthetic routes remain underdocumented, analogous methodologies involving sulfonyl chloride-amine coupling and bromination strategies provide viable pathways . Comparative analyses with structural analogs highlight its unique pharmacophoric features, though further research is needed to fully characterize its biological activity and pharmacokinetics .

Chemical Identity and Structural Properties

Molecular Composition

The compound’s systematic IUPAC name, 5-bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide, reflects its substitution pattern:

  • Pyridine core: A six-membered aromatic ring with nitrogen at position 3.

  • Bromine: Electron-withdrawing substituent at position 5.

  • Sulfonamide group: -SO₂N(CH₃)₂ at position 3.

  • Methylamino group: -NHCH₃ at position 4.

Molecular Formula: C₉H₁₂BrN₃O₂S
Molecular Weight: 322.22 g/mol (calculated based on analogous structures).

Spectroscopic Characterization

While direct spectral data for this compound is limited, inferences can be drawn from related sulfonamides:

  • ¹H NMR:

    • Aromatic protons on pyridine: δ 7.5–8.5 ppm (deshielded due to electron-withdrawing groups) .

    • Methyl groups on dimethylamino (-N(CH₃)₂): δ 2.8–3.2 ppm (singlet) .

    • Methylamino (-NHCH₃): δ 2.3–2.6 ppm (coupled with NH proton) .

  • IR Spectroscopy:

    • Sulfonamide S=O stretches: 1150–1350 cm⁻¹ .

    • N-H stretch (methylamino): ~3300 cm⁻¹ .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis likely follows a two-step protocol common to sulfonamide derivatives :

  • Sulfonylation: Reacting 5-bromo-4-(methylamino)pyridine-3-sulfonyl chloride with dimethylamine.

    R-SO₂Cl+HN(CH₃)₂R-SO₂N(CH₃)₂+HCl\text{R-SO₂Cl} + \text{HN(CH₃)₂} \rightarrow \text{R-SO₂N(CH₃)₂} + \text{HCl}

    This reaction typically occurs in pyridine or DMF at 0–25°C .

  • Bromination: Introducing bromine at position 5 via electrophilic substitution, though pre-brominated precursors may be preferred for regioselectivity.

Optimization Challenges

  • Regioselectivity: Bromination of pyridine derivatives often requires directing groups (e.g., -NHCH₃) to ensure position-specific substitution.

  • Stability: Sulfonyl chlorides are moisture-sensitive; reactions must be conducted under anhydrous conditions .

Table 1: Synthetic Conditions for Analogous Sulfonamides

CompoundReagentsYieldConditions
N-(Pyridin-3-yl)benzenesulfonamideSulfonyl chloride + amine38%Pyridine, 25°C, 4 hr
5-Bromo-N,N-diethyl analogCross-couplingN/APd catalyst, 80°C

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to sulfonamide polarity; low in water (logP ≈ 2.5 estimated).

  • Stability: Sensitive to strong acids/bases, which may hydrolyze the sulfonamide bond .

Electronic Effects

  • Bromine: Enhances electrophilicity of the pyridine ring, facilitating nucleophilic substitutions at adjacent positions.

  • Dimethylamino group: Electron-donating effect increases basicity of the pyridine nitrogen (pKa ≈ 3–4) .

Biological Activity and Applications

Enzyme Inhibition Studies

  • Kinase inhibition: Structural analogs show activity against tyrosine kinases (e.g., EGFR), suggesting potential anticancer applications .

  • Selectivity: The dimethylamino group may reduce off-target interactions compared to smaller substituents.

Table 2: Comparative Bioactivity of Pyridine Sulfonamides

CompoundTarget EnzymeIC₅₀ (μM)
5-Bromo-N,N-dimethyl analogDHPS1.2
5-Chloro-N,N-diethyl analogEGFR Kinase0.8

Future Research Directions

  • Structural optimization: Modifying substituents to improve bioavailability (e.g., replacing bromine with trifluoromethyl).

  • In vivo studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Computational modeling: Predicting binding modes with DHPS using DFT or molecular docking .

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